molecular formula C9H8N2O B2401940 6-Methyl-1H-indazole-5-carbaldehyde CAS No. 1638771-81-9

6-Methyl-1H-indazole-5-carbaldehyde

Cat. No.: B2401940
CAS No.: 1638771-81-9
M. Wt: 160.176
InChI Key: NKCNHLIMIJOJOM-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-5-carbaldehyde is a chemical compound with the CAS Number: 1638771-81-9 . It has a molecular weight of 160.18 and its IUPAC name is this compound . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazoles, including this compound, can be synthesized through various reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound 6-Methyl-1H-indazole-5-carbaldehyde, as a part of the indazole family, is known for its significance in chemical synthesis and catalysis. Indazole derivatives are being explored for new synthetic strategies and methods. The transition-metal-catalyzed C–H activation/annulation sequence has been recognized as a beneficial tool for constructing functionalized indazole derivatives, enhancing tolerance in medicinal applications, and increasing functional flexibility and structural complexity (Shiri et al., 2022). Moreover, indazole compounds are integral in the formation of metal complexes, catalyst design, asymmetric catalysis and synthesis, and medicinal applications. The heterocyclic N-oxide motif, including derivatives synthesized from indazoles, holds significance in advanced chemistry and drug development investigations (Li et al., 2019).

Medicinal Applications

Indazole derivatives, including this compound, have been extensively studied for their therapeutic applications. Various indazole compounds demonstrate promising anticancer and anti-inflammatory activity. They are also involved in treatments for disorders involving protein kinases, neurodegeneration, and more. The indazole scaffold is particularly noted for its pharmacological importance, forming the basic structure of numerous compounds with potential therapeutic value (Denya et al., 2018). Additionally, derivatives of indazoles exhibit various biological activities including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drugs (Ali et al., 2013).

Environmental Applications

In the field of environmental science, indazole derivatives are also utilized. The enzymatic approach for remediation/degradation of organic pollutants in wastewater is enhanced by certain redox mediators. Enzymes, in the presence of these redox mediators, significantly enhance the efficiency of degradation of recalcitrant compounds. This process is vital for the treatment of aromatic compounds present in industrial effluents/wastewater (Husain & Husain, 2007).

Safety and Hazards

The safety information for 6-Methyl-1H-indazole-5-carbaldehyde indicates that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

Future Directions

Indazole-containing derivatives, including 6-Methyl-1H-indazole-5-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .

Properties

IUPAC Name

6-methyl-1H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCNHLIMIJOJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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